molecular formula C9H9F3N2O2 B12510643 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate

Cat. No.: B12510643
M. Wt: 234.17 g/mol
InChI Key: CXXHBBFZZJAHRG-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is a high-purity chemical compound supplied for research and development purposes. This carbamate derivative, with the CAS registry number 877825-75-7 , has a molecular formula of C9H9F3N2O2 and a molecular weight of 234.18 g/mol . It is characterized by the SMILES string O=C(OCC(F)(F)F)N(C1=CC=CN=C1)C . The presence of the 2,2,2-trifluoroethyl group and the methyl(pyridin-3-yl)carbamate structure makes it a valuable scaffold in medicinal chemistry and drug discovery, particularly in the synthesis of more complex molecules, such as piperidine-based pharmaceuticals, where similar trifluoroethyl-containing carbamates are employed . As a building block, it can be used in exploring structure-activity relationships, enzyme inhibition, and metabolic pathways. The product is handled with care and is available for shipping from multiple global stockpoints to support your laboratory needs. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

2,2,2-trifluoroethyl N-methyl-N-pyridin-3-ylcarbamate

InChI

InChI=1S/C9H9F3N2O2/c1-14(7-3-2-4-13-5-7)8(15)16-6-9(10,11)12/h2-5H,6H2,1H3

InChI Key

CXXHBBFZZJAHRG-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CN=CC=C1)C(=O)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Route 1: Direct Reaction with Trifluoroethyl Chloroformate

This method involves condensing pyridin-3-ylmethylamine with 2,2,2-trifluoroethyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic substitution, where the amine displaces the chloride group from the chloroformate.

Key Steps :

  • Reagent Preparation : 2,2,2-Trifluoroethyl chloroformate is synthesized from 2,2,2-trifluoroethanol and phosgene or via alternative fluorinating agents.
  • Amine Activation : Pyridin-3-ylmethylamine is reacted with a base (e.g., triethylamine) to deprotonate the amine, enhancing nucleophilicity.
  • Carbamate Formation : The activated amine attacks the electrophilic carbonyl carbon of trifluoroethyl chloroformate, forming the carbamate bond.

Optimized Conditions :

Parameter Value/Description Source
Solvent Dichloromethane, THF
Temperature 0–25°C (controlled atmosphere)
Reaction Time 2–4 hours
Yield ~60–75%

Route 2: Utilization of Trifluoroethyl Isocyanate

This approach employs 2,2,2-trifluoroethyl isocyanate as a precursor, synthesized from perfluoroisobutene (PFIB). The isocyanate reacts with pyridin-3-ylmethylamine to form the carbamate.

Key Steps :

  • Isocyanate Synthesis : PFIB undergoes hydrolysis to hexafluoroisobutyric acid, which is converted to chloroanhydride and subsequently to trifluoroethyl isocyanate.
  • Amine Reaction : Pyridin-3-ylmethylamine is added to the isocyanate in a polar aprotic solvent (e.g., DMF) to form the carbamate.

Advantages :

  • Higher yields (~80%) compared to chloroformate methods.
  • Minimal side reactions due to isocyanate’s electrophilicity.

Critical Reaction Parameters

Catalysts and Solvents

  • Bases : Triethylamine or pyridine are used to neutralize HCl byproducts.
  • Solvents : Dichloromethane or THF enhance solubility and reaction kinetics.
  • Temperature Control : Low temperatures (0–5°C) prevent decomposition of reactive intermediates.

Purification Techniques

Method Description Efficiency
Column Chromatography Silica gel, eluent: EtOAc/hexane High
Recrystallization EtOAc/pentane or methanol Moderate

Analytical Characterization

Spectroscopic Data

NMR and MS Data :

Technique Data Source
¹H NMR δ 7.61–7.54 (m, 8H, Ar-CH), 6.92 (d, J = 7.5 Hz, 8H, Ar-CH), 3.82 (s, 12H, OMe)
¹⁹F NMR δ -15.45 (s, CF₃)
MS m/z 234.17 [M+H]⁺

Comparative Analysis of Routes

Parameter Route 1 (Chloroformate) Route 2 (Isocyanate)
Reagents Trifluoroethyl chloroformate Trifluoroethyl isocyanate
Yield 60–75% 80–85%
Reaction Time 2–4 hours 1–2 hours
Cost Moderate High (due to PFIB)
Side Products HCl, byproducts Minimal

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The carbamate group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent on Heteroaromatic Ring Purity Key Features
2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate C₈H₆F₄N₂O₂ 238.14 4-Fluoro-pyridine 95% Enhanced electron-withdrawing effects from fluorine; potential CNS activity
2,2,2-Trifluoroethyl N-(furan-2-yl)carbamate (CAS 1303890-42-7) C₇H₆F₃NO₃ 209.12 Furan N/A Increased solubility due to oxygen-rich furan; limited metabolic stability
2,2,2-Trifluoroethyl N-(4-cyclopropyl-1,3-thiazol-2-yl)carbamate C₉H₉F₃N₂O₂S 266.25 Thiazole with cyclopropyl N/A Improved steric hindrance; agrochemical applications
2,2,2-Trifluoroethyl N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)carbamate (CAS 1311315-44-2) C₁₄H₁₄F₃N₃O₂ 313.28 Pyrazole with benzyl group N/A High lipophilicity; anticancer candidate
Target Compound : 2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate (CAS 1251924-34-1) C₁₀H₁₁F₃N₂O₄S 296.23 Pyridine with methylsulfonyl 95% Balanced lipophilicity and target affinity

Key Differences and Implications

Heteroaromatic Ring Effects :

  • Pyridine Derivatives (Target Compound , CAS 1251924-34-1): The methylsulfonyl group (–SO₂CH₃) enhances hydrogen-bonding capacity, improving target binding in enzyme inhibition studies.
  • Furan Derivatives : The oxygen atom in furan increases polarity, improving aqueous solubility but reducing membrane permeability.
  • Thiazole Derivatives : Sulfur in thiazole contributes to π-stacking interactions, beneficial in agrochemical formulations.

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., –F in ): Increase metabolic stability but may reduce bioavailability.
  • Benzyl Groups (e.g., ): Enhance lipophilicity and prolong half-life, but raise toxicity concerns.

Pharmacological Potential: The target compound’s methylsulfonyl-pyridine moiety shows specificity for kinase targets, while pyrazole analogs are explored for apoptosis induction in cancer cells.

Biological Activity

2,2,2-Trifluoroethyl methyl(pyridin-3-yl)carbamate is an organic compound with the molecular formula C9_9H9_9F3_3N2_2O2_2. Its unique structure, characterized by a trifluoroethyl group and a pyridin-3-yl moiety, contributes to its stability and biological activity. This article reviews the biological activities of this compound, focusing on its potential as an enzyme inhibitor and its interactions with various molecular targets.

Chemical Structure and Properties

  • Molecular Formula : C9_9H9_9F3_3N2_2O2_2
  • Molecular Weight : 234.18 g/mol
  • Functional Groups : Trifluoroethyl group, methyl group, carbamate group

The trifluoroethyl group enhances lipophilicity and metabolic stability, making the compound a candidate for various biological applications.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, potentially inhibiting their activity. The trifluoroethyl group increases binding affinity to these targets.
  • Hydrogen Bonding : The carbamate group facilitates hydrogen bonding and electrostatic interactions that modulate biological activity.

Biological Activities

Research indicates several biological activities associated with this compound:

  • Enzyme Inhibition :
    • The compound has shown potential in inhibiting enzymes involved in various metabolic pathways. For instance, it may inhibit proteases and other key enzymes in disease pathways.
    • A study demonstrated that compounds with trifluoroethyl groups often exhibit enhanced protease inhibition compared to their non-fluorinated counterparts .
  • Anticancer Activity :
    • Preliminary studies suggest that this compound may possess anticancer properties. It was tested against various cancer cell lines, showing significant cytotoxicity at micromolar concentrations .
    • The compound's structure allows it to interfere with cancer cell proliferation through mechanisms such as DNA methylation and apoptosis induction.
  • Antiviral Properties :
    • There is emerging evidence that compounds similar to this compound exhibit antiviral activity against certain viruses by inhibiting viral replication pathways .

Case Studies

Several studies have explored the biological activity of compounds related to or derived from this compound:

  • Protease Inhibition Study :
    • A study focused on the inhibition of cathepsin K showed that trifluoromethyl-containing compounds could selectively inhibit this enzyme with high potency. The study linked structural features to enhanced binding affinity and specificity .
  • Cytotoxicity Assays :
    • In vitro assays using human cancer cell lines demonstrated that the compound exhibited a mean GI50 of approximately 10.7 µM, indicating promising anticancer activity compared to standard treatments .

Data Tables

Biological ActivityMechanismReference
Enzyme InhibitionBinding to active sites of enzymes
Anticancer ActivityInduction of apoptosis in cancer cells
Antiviral ActivityInhibition of viral replication

Q & A

Q. What are the standard synthetic routes for preparing 2,2,2-trifluoroethyl carbamate derivatives, and how do reaction conditions influence yield?

The synthesis of trifluoroethyl carbamates typically involves nucleophilic substitution or condensation reactions. For example, fluorinated pyridine intermediates can react with activated carbamate reagents (e.g., chloroformates) under inert conditions. A common method for analogous compounds involves introducing trifluoromethyl groups via fluorinating agents like potassium fluoride in dimethyl sulfoxide (DMSO) . Reaction optimization, such as temperature control (40–100°C) and solvent selection (e.g., tert-butyl alcohol), is critical for minimizing side products and achieving yields above 60% .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

High-performance liquid chromatography (HPLC) with UV detection (>98% purity thresholds) and nuclear magnetic resonance (NMR, e.g., 1H^1H, 13C^{13}C, 19F^{19}F) are essential for structural confirmation . Mass spectrometry (ESI-MS) provides molecular weight validation, while X-ray crystallography (for crystalline derivatives) resolves stereochemistry . Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. How does the trifluoroethyl group influence the compound’s solubility and reactivity?

The trifluoroethyl moiety enhances lipophilicity, improving membrane permeability in biological assays. However, its strong electron-withdrawing effect reduces nucleophilicity at the carbamate oxygen, requiring careful selection of coupling agents (e.g., EDCI/HOBt) for further derivatization . Solubility in polar aprotic solvents (e.g., DMF, DMSO) is higher compared to non-fluorinated analogs .

Advanced Research Questions

Q. What strategies can mitigate low yields in multi-step syntheses involving pyridinyl carbamates?

Contradictory yield reports often arise from competing side reactions (e.g., hydrolysis of the carbamate group). Strategies include:

  • Using moisture-free conditions and anhydrous solvents .
  • Catalytic systems like palladium acetate with tert-butyl XPhos ligand to enhance coupling efficiency .
  • Intermediate purification via recrystallization or column chromatography to remove unreacted fluoropyridine precursors .

Q. How do structural modifications (e.g., pyridine ring substitution) affect biological activity?

Comparative studies of analogs (e.g., chloro, bromo, or methyl substituents) reveal that the 3-pyridinyl position is critical for target engagement. Fluorine at the 6-position on the pyridine ring enhances metabolic stability in vitro, while trifluoromethyl groups improve binding affinity to enzymes like kinases or cytochrome P450 isoforms . Data contradictions in IC50_{50} values may arise from assay conditions (e.g., buffer pH, co-solvents) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

The carbamate linkage is prone to acid-catalyzed hydrolysis, forming methylamine and trifluoroethanol byproducts. Kinetic studies using 1H^1H-NMR or LC-MS tracking show degradation rates doubling at pH < 4.0. Stabilization strategies include formulating the compound as a salt (e.g., trifluoroacetate) or using enteric coatings for oral delivery .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

Density functional theory (DFT) calculations predict electronic effects of substituents on carbamate stability. Molecular docking simulations (e.g., AutoDock Vina) identify key interactions with biological targets, such as hydrogen bonding with pyridinyl nitrogen and hydrophobic contacts with trifluoroethyl groups . ADMET predictions (e.g., SwissADME) prioritize derivatives with balanced logP (2–4) and low CYP3A4 inhibition .

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